3-((4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole, with the CAS number 524676-05-9, is a chemical compound that features a complex structure combining an indole moiety with a piperazine group and a sulfonyl functional group. This compound is part of a broader class of indole derivatives that have garnered interest in medicinal chemistry due to their potential therapeutic applications, particularly in targeting various receptors in the central nervous system.
The compound has been synthesized and investigated in several studies focusing on its pharmacological properties and potential applications. Notably, research has explored its interactions with serotonin receptors, specifically the 5-HT6 receptor, which is implicated in cognitive functions and neurodegenerative diseases .
3-((4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole can be classified as:
The synthesis of 3-((4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole involves several key steps:
Technical details include monitoring reaction progress using techniques like thin-layer chromatography (TLC) and characterizing products through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The molecular structure of 3-((4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole can be represented as follows:
Key data points include:
The compound can participate in several chemical reactions typical of indoles and sulfonamides:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to develop analogs for further study.
The mechanism of action for 3-((4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole primarily involves its interaction with serotonin receptors, particularly the 5-HT6 receptor.
Upon administration, the compound binds to the receptor site, influencing neurotransmitter activity and potentially modulating cognitive functions. Research indicates that compounds targeting this receptor may have implications in treating conditions like Alzheimer's disease and other cognitive disorders .
Studies have shown that modifications on the indole or piperazine moieties can significantly affect binding affinity and selectivity towards specific receptor subtypes.
Relevant data from studies indicate that structural modifications can lead to variations in these properties, impacting biological activity.
3-((4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole has several potential applications:
The serotonin 6 (5-hydroxytryptamine-6, 5-HT6) receptor represents a compelling target for addressing cognitive deficits in neurodegenerative disorders, particularly Alzheimer’s disease. As a G-protein-coupled receptor (GPCR) exclusively expressed within the central nervous system, its highest density occurs in brain regions governing cognition—including the hippocampus, cortex, striatum, and amygdala [1] [6]. Unlike other serotonin receptors, the 5-HT6 receptor modulates multiple neurotransmitter pathways. Antagonism enhances acetylcholine release by reducing GABAergic inhibition of cholinergic neurons and potentiates glutamatergic transmission via NMDA receptor interactions [1] [8]. This dual neurochemical mechanism underpins its therapeutic promise: rectifying the cholinergic deficit central to Alzheimer’s pathology while supporting synaptic plasticity essential for memory consolidation [7] [10].
5-HT6 receptor antagonists exert procognitive effects through interconnected neuromodulatory and neurotrophic pathways. Preclinical studies demonstrate that antagonists reverse scopolamine- or dizocilpine-induced memory deficits in fear-conditioning and object-recognition paradigms. This is mechanistically attributed to increased hippocampal acetylcholine (up to 175%) and glutamate release, alongside elevated neuronal activity markers like Arc and phospho-ERK1/2 [1] [8]. Beyond neurotransmitter modulation, these compounds influence neurotrophic signaling. Antagonists elevate brain-derived neurotrophic factor (BDNF) mRNA expression, fostering neuronal survival and synaptic integrity [1]. Notably, 5-HT6 receptors physically interact with Fyn tyrosine kinase—a regulator of NMDA receptor trafficking and tau phosphorylation. While acute antagonism may enhance synaptic plasticity, chronic effects on tau pathology necessitate further investigation [1].
Table 1: Neurotransmitter Systems Modulated by 5-HT6 Receptor Antagonists
| Neurotransmitter | Effect of 5-HT6 Antagonism | Functional Outcome |
|---|---|---|
| Acetylcholine | Increased cortical/hippocampal release | Enhanced attention, learning, memory |
| Glutamate | Potentiated NMDA receptor function | Improved synaptic plasticity, LTP |
| GABA | Reduced interneuron activity | Disinhibition of excitatory pathways |
| BDNF | Upregulated mRNA expression | Neuroprotection, synaptic stabilization |
Clinical trials with antagonists like idalopirdine and intepirdine initially demonstrated efficacy as adjuncts to acetylcholinesterase inhibitors, improving cognition and activities of daily living in Phase II Alzheimer’s studies [10]. However, Phase III trials yielded inconsistent results, potentially due to suboptimal dosing or patient heterogeneity [10]. Despite these setbacks, the mechanistic rationale remains robust: simultaneous enhancement of cholinergic, glutamatergic, and neurotrophic pathways positions 5-HT6 antagonists as multidimensional neurochemical enhancers [7] [10].
Indole-piperazine hybrids constitute a structurally diverse class of 5-HT6 receptor ligands, evolving from early sulfonyl-containing scaffolds to advanced bioisosteric systems. Initial leads emerged from screening arylsulfonyltryptamines (e.g., MS-245, Ki = 2.1 nM), where the indole nitrogen bore an arylsulfonyl group linked to a basic amine [3]. Optimization revealed the indole’s 5-methoxy group enhanced affinity, while N1-arylsulfonyl substitution proved critical for receptor engagement [3] [6]. Subsequent efforts replaced the tryptamine core with simplified heterocycles, leading to 2-piperazinylpyridines and 7-azaindoles. For instance, 6-piperazinyl-7-azaindoles retained nanomolar affinity (e.g., compound 29, Ki < 10 nM) while improving selectivity over dopamine D2 and histamine H1 receptors [2] [5].
Table 2: Structural Evolution of High-Affinity 5-HT6 Receptor Ligands
| Structural Class | Prototype Compound | Key Features | Affinity (Ki) |
|---|---|---|---|
| Arylsulfonyltryptamines | MS-245 | 5-Methoxyindole, benzenesulfonyl, dimethylamine | 2.1 nM |
| 2-Piperazinylpyridines | - | Pyridine core, alkylsulfone, optimized lipophilicity | Low nM range |
| 6-Piperazinyl-7-azaindoles | Compound 29 | Azaindole bioisostere, methylpiperazine | < 10 nM |
| Indole-piperazine sulfonamides | Target Compound | 3-((Piperazinyl)methyl)indole, 4-methoxyphenylsulfonyl | ~10 nM (predicted) |
The target compound—3-((4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-indole—epitomizes this evolution. It merges the indole’s hydrophobic recognition element with a sulfonylpiperazine moiety, connected via a methylene spacer. This spacer affords conformational flexibility, potentially enabling optimal receptor fit. The 4-methoxyphenylsulfonyl group serves a dual purpose: its sulfonyl oxygen atoms may hydrogen-bond with Lys103/Lys104 in transmembrane helix 3, while the methoxy extension enhances hydrophobic contact with receptor subpockets [3] [5]. Crucially, replacing the tryptamine ethylamine chain with a piperazinylmethyl group reduces metabolic vulnerability, as ethylamine-containing analogs often undergo oxidative deamination [6].
The sulfonyl group in 5-HT6 ligands transcends a mere linker; it is a critical pharmacophoric element governing receptor affinity, functional activity, and selectivity. Early SAR studies revealed that replacing the sulfonyl group with carbonyl or methylene diminished affinity >100-fold, underscoring its role in polar interactions [3]. Crystallographic analyses of related sulfonamides demonstrate the sulfonyl oxygens form hydrogen bonds with conserved lysine residues (Lys103/Lys104) in the 5-HT6 receptor’s orthosteric site [3] [6]. Furthermore, electronic properties of the aryl ring attached to the sulfonyl group dictate functional outcomes. Electron-donating substituents (e.g., 4-methoxy) enhance affinity and can bias ligands toward partial agonism, as seen with E-6837, whereas electron-withdrawing groups favor antagonism [3] [6].
Table 3: Impact of Sulfonyl Group Modifications on 5-HT6 Receptor Pharmacology
| Modification | Affinity Trend | Functional Effect | Structural Basis |
|---|---|---|---|
| Sulfonyl → Methylene (CH₂) | >100-fold reduction | Loss of activity | Disrupted H-bonding with Lys103/Lys104 |
| 4-Methoxy vs. 4-Nitro aryl | Higher with 4-OMe | Shift from antagonist to agonist | Altered receptor conformation/aromatic contacts |
| Naphthylsulfonyl vs. Phenyl | Comparable affinity | Retains antagonism | Enhanced hydrophobic filling of subpocket |
| Sulfonamide → Sulfone | Maintained (nanomolar) | Antagonism preserved | Retained H-bond acceptor capacity |
The 4-methoxyphenylsulfonyl moiety in the target compound exemplifies strategic optimization. The methoxy group’s electron-donating character increases electron density on the sulfonyl group, potentially strengthening hydrogen bonds. Additionally, the 4-methoxy extension occupies a hydrophobic subpocket near transmembrane helix 4, improving both affinity and selectivity over related receptors like 5-HT2A [3] [5]. Recent innovations explore non-sulfonyl alternatives (e.g., benzimidazolones, acyl sulfonamides) to mitigate metabolic sulfonamide cleavage. However, the sulfonylpiperazine scaffold remains prevalent due to its synthetic tractability and predictable SAR, enabling precise tuning of steric, electronic, and pharmacokinetic properties [2] [5] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6